9-Undecenal
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Overview
Description
9-Undecenal is an organic compound belonging to the class of medium-chain aldehydes. It is characterized by an aldehyde functional group attached to a chain of eleven carbon atoms. This compound is known for its aldehydic, citrus, and floral aroma, making it a valuable ingredient in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Undecenal can be synthesized through various methods. One common synthetic route involves the hydroformylation of 1-decene, followed by oxidation. The reaction typically requires a catalyst such as rhodium or cobalt and is carried out under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of undecylenic acid. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired aldehyde .
Chemical Reactions Analysis
Types of Reactions
9-Undecenal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form undecylenic acid.
Reduction: It can be reduced to form 9-undecanol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Undecylenic acid.
Reduction: 9-Undecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Undecenal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the fragrance industry for its pleasant aroma
Mechanism of Action
The mechanism of action of 9-Undecenal involves its interaction with cellular membranes. As an aldehyde, it can form Schiff bases with amino groups in proteins, leading to alterations in protein function. This interaction can disrupt cellular processes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Decenal: Another medium-chain aldehyde with similar properties.
10-Undecenal: A structural isomer with a double bond at a different position.
9-Decenal: A shorter chain aldehyde with similar reactivity.
Uniqueness
9-Undecenal is unique due to its specific chain length and the position of the aldehyde group, which confer distinct chemical and physical properties. Its pleasant aroma and reactivity make it particularly valuable in the fragrance industry .
Properties
CAS No. |
324541-83-5 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(E)-undec-9-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,11H,4-10H2,1H3/b3-2+ |
InChI Key |
ZFMUIJVOIVHGCF-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CCCCCCCC=O |
Canonical SMILES |
CC=CCCCCCCCC=O |
boiling_point |
239.00 to 240.00 °C. @ 760.00 mm Hg |
density |
0.841-0.850 (20°) |
physical_description |
colourless, pale yellow, oily liquid |
solubility |
insoluble in water; soluble in alcohol |
Origin of Product |
United States |
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